N-octadecylpyridine-3-carboxamide
Description
N-Octadecylpyridine-3-carboxamide is a synthetic amphiphilic molecule comprising a pyridine ring substituted at the 3-position with a carboxamide group and an octadecyl (C18) alkyl chain. The long alkyl chain enhances lipophilicity, while the pyridine-carboxamide moiety contributes to hydrogen bonding and polar interactions. Thus, comparisons below rely on structurally analogous compounds from the literature.
Properties
CAS No. |
133738-21-3 |
|---|---|
Molecular Formula |
C24H42N2O |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N-octadecylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-24(27)23-19-18-20-25-22-23/h18-20,22H,2-17,21H2,1H3,(H,26,27) |
InChI Key |
QORNMLOFKLDGCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-octadecylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with octadecylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions and efficiency . One common method involves the use of coupling reagents such as TiCl4 in pyridine at elevated temperatures (around 85°C), which facilitates the condensation of the carboxylic acid and amine to form the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-octadecylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups can be introduced or replaced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-octadecylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its long alkyl chain makes it useful in studying membrane interactions and lipid bilayer formations.
Industry: Used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-octadecylpyridine-3-carboxamide involves its interaction with biological membranes due to its amphiphilic nature. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules across the membrane . The pyridine ring can also interact with various molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-octadecylpyridine-3-carboxamide with three related compounds (Table 1), focusing on molecular features, synthesis, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Differences
Core Heterocycle: this compound features a pyridine ring, whereas 3-chloro-N-phenyl-phthalimide () uses a phthalimide core. The latter’s rigidity and electron-withdrawing chlorine enhance its utility in polyimide synthesis, contrasting with the pyridine-based amphiphilicity of the target compound.
Substituent Effects :
- The C18 chain in this compound likely improves membrane permeability and micelle formation relative to shorter chains (e.g., pentyl in ). However, excessive lipophilicity may reduce aqueous solubility, a trade-off critical for drug delivery.
- Adamantyl and phenyl groups in analogues () confer steric bulk and metabolic stability, often exploited in medicinal chemistry.
Synthetic Complexity :
- The synthesis of this compound may parallel methods for carboxamide derivatives in (e.g., coupling alkylamines to activated carboxylic acids). However, introducing a C18 chain requires stringent purification, as seen in the 25% yield for compound 67 ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
